![molecular formula C25H28N4O2 B6586067 1-[(4-cyclohexaneamidophenyl)methyl]-N-(3-methylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251563-43-5](/img/structure/B6586067.png)
1-[(4-cyclohexaneamidophenyl)methyl]-N-(3-methylphenyl)-1H-imidazole-4-carboxamide
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Overview
Description
Imidazoles are a type of organic compound with a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . They are key components in many biologically active molecules and are used in a variety of applications .
Synthesis Analysis
Imidazoles can be synthesized through several methods. One common method is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an α,β-unsaturated carbonyl compound . Another method involves the cyclization of amido-nitriles .Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The specific structure of “1-[(4-cyclohexaneamidophenyl)methyl]-N-(3-methylphenyl)-1H-imidazole-4-carboxamide” would depend on the arrangement of these atoms and the attached functional groups.Chemical Reactions Analysis
Imidazoles can undergo various chemical reactions. They can act as both nucleophiles and electrophiles, allowing them to participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazoles can vary widely depending on their specific structure. In general, they are polar compounds and can participate in hydrogen bonding .Scientific Research Applications
- Studies : Researchers have investigated its effects on cancer cell lines, exploring apoptosis induction and inhibition of tumor growth .
- Research : Scientists have examined the compound’s anti-inflammatory effects in cellular and animal models .
Anticancer Research
Anti-Inflammatory Properties
Neuroprotective Potential
Antiviral Investigations
Metabolic Disorders
These applications highlight the versatility of 1-[(4-cyclohexaneamidophenyl)methyl]-N-(3-methylphenyl)-1H-imidazole-4-carboxamide, making it a promising subject for further investigation across multiple scientific domains . If you need more details or additional applications, feel free to ask! 😊
Mechanism of Action
- The primary target of this compound is the estrogen-related receptor alpha (ERRα) . It binds to an ERRα response element (ERRE) containing a single consensus half-site (5’-TNAAGGTCA-3’). Additionally, it can bind to the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element NRRE-1 .
Target of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]-N-(3-methylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-6-5-9-22(14-18)28-25(31)23-16-29(17-26-23)15-19-10-12-21(13-11-19)27-24(30)20-7-3-2-4-8-20/h5-6,9-14,16-17,20H,2-4,7-8,15H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKQGEBFNWZWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-cyclohexaneamidophenyl)methyl]-N-(3-methylphenyl)-1H-imidazole-4-carboxamide |
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